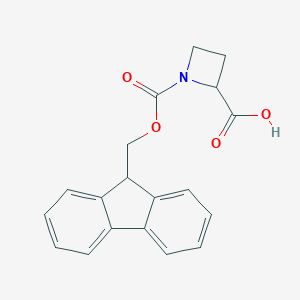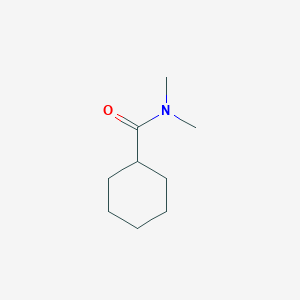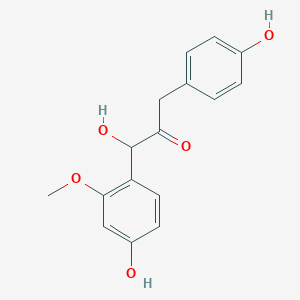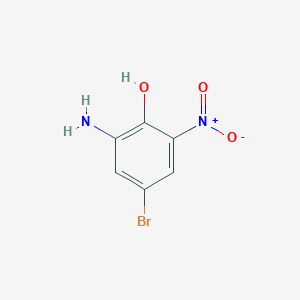![molecular formula C10H17NO2 B173898 N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide CAS No. 199395-81-8](/img/structure/B173898.png)
N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide
描述
N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide, also known as HOCPCA, is a synthetic compound that has been studied for its potential therapeutic uses. It belongs to a class of compounds called fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have anti-inflammatory and analgesic effects. In
科学研究应用
N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide has been studied for its potential therapeutic uses in a variety of conditions, including pain, inflammation, and neurological disorders. It has been shown to have analgesic effects in animal models of pain, and has also been studied for its potential to treat inflammatory conditions such as arthritis. In addition, N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide has been investigated for its potential to treat neurological disorders such as anxiety and depression.
作用机制
N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds in the body that have been shown to have anti-inflammatory and analgesic effects. By inhibiting FAAH, N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide increases the levels of endocannabinoids in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide are related to its mechanism of action. By increasing the levels of endocannabinoids in the body, N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide has been shown to have anti-inflammatory and analgesic effects. In addition, it has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
实验室实验的优点和局限性
One advantage of using N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide in lab experiments is that it is a selective inhibitor of FAAH, meaning that it specifically targets this enzyme without affecting other enzymes in the body. This makes it a useful tool for studying the role of FAAH in various conditions. One limitation of using N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide is that it has a short half-life in the body, meaning that it may not be effective for long-term treatments.
未来方向
There are several future directions for research on N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide. One area of interest is its potential to treat pain and inflammation in humans. Clinical trials are needed to determine the safety and efficacy of N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide in humans. In addition, further research is needed to understand the potential side effects of N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide and to develop more selective FAAH inhibitors. Finally, more research is needed to understand the role of endocannabinoids in the body and their potential therapeutic uses.
属性
CAS 编号 |
199395-81-8 |
|---|---|
分子式 |
C10H17NO2 |
分子量 |
183.25 g/mol |
IUPAC 名称 |
N-[4-(hydroxymethyl)cyclopent-2-en-1-yl]butanamide |
InChI |
InChI=1S/C10H17NO2/c1-2-3-10(13)11-9-5-4-8(6-9)7-12/h4-5,8-9,12H,2-3,6-7H2,1H3,(H,11,13) |
InChI 键 |
PVRSHAUROLANIJ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1CC(C=C1)CO |
规范 SMILES |
CCCC(=O)NC1CC(C=C1)CO |
同义词 |
Butanamide, N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]- |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B173831.png)

![Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B173840.png)






